Spectroscopic Characterization of 2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine
Spectroscopic Characterization of 2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine
An In-Depth Technical Guide
Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine, a heterocyclic compound of significant interest for applications in medicinal chemistry and drug development. The presence of the imidazo[4,5-b]pyridine scaffold, a known pharmacophore, combined with the versatile azide functional group, makes this molecule a valuable building block for creating complex molecular probes and drug candidates via bioorthogonal chemistry.[1][2][3] Unambiguous structural confirmation and purity assessment are paramount for its effective use. This document outlines an integrated, multi-technique spectroscopic approach, detailing the theoretical basis, experimental protocols, and expected data for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.
Introduction: A Molecule of Interest
The Imidazo[4,5-b]pyridine Core Scaffold
The imidazo[4,5-b]pyridine system, a bioisostere of natural purines, is a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[2][3] The fusion of an imidazole and a pyridine ring creates a unique electronic and structural environment capable of engaging with various biological targets.[3] The specific substitution pattern, including the N1-methyl and C6-phenyl groups, significantly influences the molecule's conformation and potential for intermolecular interactions.
The 2-Azido Group: A Gateway to "Click Chemistry"
The azide (–N₃) functional group is a cornerstone of modern chemical biology. It is a key participant in highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This reactivity allows for the precise covalent labeling and conjugation of 2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine to biomolecules or other molecular entities, making it an invaluable tool for developing targeted therapeutics and diagnostic agents.
Rationale for a Multi-Technique Spectroscopic Approach
No single analytical technique can provide a complete structural picture of a novel molecule. A synergistic approach is essential for unambiguous characterization. Each spectroscopic method probes different aspects of the molecular structure, and their combined data provides a self-validating system for confirming identity and purity. This guide establishes the expected spectral signature of the title compound by integrating data from orthogonal techniques.
Logical Workflow for Spectroscopic Characterization
The characterization process follows a logical progression, starting with the confirmation of key functional groups and culminating in a detailed map of the molecular skeleton. This workflow ensures efficiency and confidence in the final structural assignment.
Caption: Workflow for the spectroscopic characterization of the target compound.
Spectroscopic Analysis & Expected Data
This section details the anticipated results from each spectroscopic technique. The predictions are based on established principles and data from structurally related compounds reported in the literature.
Infrared (IR) Spectroscopy: The Azide Telltale
Expertise: IR spectroscopy is the most direct and rapid method for confirming the successful incorporation of the azide functional group. The N=N=N asymmetric stretching vibration gives rise to an exceptionally strong and sharp absorption band in a relatively clean region of the spectrum, making it a highly reliable diagnostic peak.[1][4]
Expected Data:
-
Azide (N₃) Asymmetric Stretch (ν_as): A very strong, sharp peak is expected in the 2120–2160 cm⁻¹ range.[1] This is the primary indicator of the azide group's presence.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (from the N-methyl group).
-
C=N and C=C Stretches: A series of bands in the 1450–1650 cm⁻¹ region, corresponding to the fused heterocyclic and phenyl rings.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Significance |
| Azide Asymmetric Stretch (ν_as) | 2120–2160 | Strong, Sharp | Primary confirmation of the azide group [1][5] |
| Aromatic C-H Stretch | 3030–3100 | Medium-Weak | Phenyl and imidazopyridine rings |
| Aliphatic C-H Stretch | 2900–2980 | Medium-Weak | N-CH₃ group |
| C=N / C=C Stretches | 1450–1650 | Medium-Strong | Aromatic ring backbone |
| Azide Symmetric Stretch (ν_s) | 1180–1340 | Weak-Medium | Often difficult to distinguish[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise: NMR spectroscopy provides the most detailed information about the molecular structure, including the number and connectivity of protons and carbons. For 2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine, ¹H and ¹³C NMR will confirm the substitution pattern and the integrity of the core structure. Chemical shifts are predicted based on published data for similar imidazo[4,5-b]pyridine derivatives.[2][6][7]
¹H NMR Spectroscopy (Predicted) The aromatic region will be complex due to the fused ring system. The protons on the pyridine moiety (H5 and H7) and the phenyl ring will show distinct chemical shifts and coupling patterns. The N-methyl group will appear as a singlet in the aliphatic region.
¹³C NMR Spectroscopy (Predicted) The spectrum will show 13 distinct carbon signals, corresponding to the molecular formula C₁₃H₁₀N₄. The chemical shifts will be influenced by the nitrogen atoms in the heterocyclic core and the electron-withdrawing/donating properties of the substituents. The carbon attached to the azide group (C2) is expected to be significantly shifted.
| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | Phenyl-H (ortho, meta, para) | 7.40 - 7.80 | Multiplets | Deshielded due to aromaticity. |
| Pyridine-H (H5, H7) | 8.00 - 8.60 | Doublets | Significantly deshielded by adjacent nitrogen atoms. | |
| N-CH₃ | ~3.80 - 4.10 | Singlet | Typical range for N-methyl on a heterocyclic ring.[6] | |
| ¹³C NMR | N-CH₃ | ~30 - 35 | - | Aliphatic region. |
| Aromatic & Heteroaromatic C | 110 - 155 | - | Complex region with 11 signals. | |
| C2 (attached to N₃) | ~150 - 160 | - | Expected to be significantly deshielded. |
Mass Spectrometry (MS): Confirming Molecular Weight & Fragmentation
Expertise: Mass spectrometry provides the exact molecular weight of the compound, serving as a definitive confirmation of the elemental composition. High-resolution mass spectrometry (HRMS) is crucial for this. Furthermore, the fragmentation pattern offers structural clues. For aryl azides, the most characteristic fragmentation is the loss of a neutral nitrogen molecule (N₂).[8]
Expected Data (ESI-MS):
-
Molecular Ion Peak [M+H]⁺: The primary observed ion should correspond to the protonated molecule. For C₁₃H₁₀N₄, the expected monoisotopic mass is 222.0905. Therefore, the [M+H]⁺ peak should be observed at m/z 223.0983 .
-
Primary Fragmentation [M+H - N₂]⁺: The most prominent fragment ion should result from the loss of dinitrogen (28.0061 Da) from the parent ion, appearing at m/z 195.0922 .[8][9] This fragmentation is a hallmark of the azide group and provides strong evidence for its presence.
Caption: Primary fragmentation pathway for the target compound in ESI-MS.
UV-Visible (UV-Vis) Spectroscopy: Probing the π-System
Expertise: UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated π-system. The extended conjugation across the phenyl group and the imidazo[4,5-b]pyridine core is expected to result in strong absorption in the UV region.[10]
Expected Data:
-
λ_max: The spectrum, likely recorded in a solvent like ethanol or methanol, is expected to show one or more strong absorption bands. Based on the related compound 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), significant absorption maxima (λ_max) can be anticipated around 240-250 nm and 300-320 nm .[11] The exact positions and intensities of these bands are sensitive to solvent polarity.
Detailed Experimental Protocols
Trustworthiness: The following protocols are standard methodologies designed to produce reliable and reproducible data. Adherence to these steps, including proper sample preparation and instrument calibration, is critical for a valid characterization.
Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.
-
Background Scan: Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (~1-2 mg) of the solid 2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine powder onto the crystal.
-
Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking to identify the key vibrational frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: The solvent peak will serve as a primary reference. Tetramethylsilane (TMS) can be added as an internal standard (0 ppm) if required.
-
Instrument Setup: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and more scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Integrate the ¹H NMR signals and reference the chemical shifts to the solvent residual peak or TMS.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote ionization.
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known calibration standard to ensure high mass accuracy.
-
Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition (MS1): Acquire full scan mass spectra in positive ion mode over a relevant m/z range (e.g., 100–500).
-
Data Acquisition (MS/MS): Perform a tandem MS (MS²) experiment by isolating the [M+H]⁺ parent ion (m/z 223.1) and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragmentation pattern.
-
Data Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass to confirm the elemental formula. Analyze the MS² spectrum to identify key fragments.
Conclusion
The structural integrity of 2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine can be confidently established through a coordinated application of modern spectroscopic techniques. The key identifiers are:
-
IR: A strong, sharp absorption near 2140 cm⁻¹ .
-
HRMS: An [M+H]⁺ ion at m/z 223.0983 that fragments via the loss of 28 Da (N₂).
-
NMR: A unique set of proton and carbon signals consistent with the N1-methyl, C6-phenyl, and C2-azido substitution pattern on the imidazo[4,5-b]pyridine core.
-
UV-Vis: Characteristic absorption maxima reflecting the compound's extended conjugated system.
This guide provides the foundational data and protocols for researchers and drug development professionals to reliably identify and verify this valuable chemical entity, ensuring its quality and suitability for subsequent applications.
References
- BenchChem. (2025). Spectroscopic Characterization of Azide Derivatives: An In-depth Technical Guide. BenchChem.
-
ResearchGate. (n.d.). Infrared (IR) spectra of azide in HN3, CH3N3 and AZT (in cm-1). ResearchGate. Available at: [Link]
-
Abramovitch, R. A., Kyba, E. P., & Scriven, E. F. V. (1971). Mass spectrometry of aryl azides. ResearchGate. Available at: [Link]
- Henderson, W., & Johnson, B. F. G. (1999). The reaction of azide ions, N3−, with metal carbonyl compounds; an electrospray mass spectrometry study. Inorganica Chimica Acta.
- Gasse, P., Stensitzki, T., & Müller-Werkmeister, H. M. (2024). 2D-IR spectroscopy of azide-labeled carbohydrates in H2O. ChemRxiv.
-
Kim, T., et al. (2020). Two-dimensional IR spectroscopy reveals a hidden Fermi resonance band in the azido stretch spectrum of β-azidoalanine. Physical Chemistry Chemical Physics. Available at: [Link]
-
Gasse, P., Stensitzki, T., & Müller-Werkmeister, H. M. (2024). 2D-IR spectroscopy of azide-labeled carbohydrates in H2O. The Journal of Chemical Physics. Available at: [Link]
- Al-Rawi, J. M. A., & Akrawi, B. A. (1995). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
-
Sakai, T., et al. (1998). Determination of Azide in Blood and Urine by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology. Available at: [Link]
-
ResearchGate. (2025). Mass spectrometric studies of azides. ResearchGate. Available at: [Link]
- BenchChem. (2025). Analytical techniques to confirm the integrity of the azide group post-synthesis. BenchChem.
-
Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Bardaweel, S. K., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules. Available at: [Link]
-
FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. Available at: [Link]
-
Brown, C. A., et al. (2006). Synthesis and spectroscopic characterization of site-specific 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine oligodeoxyribonucleotide adducts. Nucleic Acids Research. Available at: [Link]
-
Royal Society of Chemistry. (2025). Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties. RSC Publishing. Available at: [Link]
-
Tanga, M. J., & Bu, L. (2002). Synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic food mutagen. ARKAT USA. Available at: [Link]
-
SpectraBase. (n.d.). 2-(4-Amino-phenyl)-1H-imidazo(4,5-B)pyridine. SpectraBase. Available at: [Link]
-
Hranjec, M., et al. (2018). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]
-
Rahmani, R., Djafri, A., & Chouaih, A. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) -.... South African Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. ResearchGate. Available at: [Link]
-
Tanga, M. J., & Bu, L. (2002). Synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic food mutagen. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06623A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
2-Azido Form (Reactive)
Fused Tetrazole Form (Less Reactive)
